(R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane
Overview
Description
®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane is a chiral epoxide compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an oxirane ring, a benzyloxy group, and a nitrophenyl group, making it a versatile molecule for synthetic and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the Darzens reaction, where an aldehyde or ketone reacts with a haloester in the presence of a base to form the oxirane ring . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of ®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the oxirane ring into various organic compounds, providing a more sustainable and versatile approach compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
Diols: Formed from the oxidation of the oxirane ring.
Amines: Resulting from the reduction of the nitro group.
Substituted Benzyloxy Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
®-2-(4-(Benzyloxy)-3-methoxyphenyl)oxirane: Similar structure with a methoxy group instead of a nitro group.
®-2-(4-(Benzyloxy)-3-aminophenyl)oxirane: Contains an amino group instead of a nitro group.
®-2-(4-(Benzyloxy)-3-hydroxyphenyl)oxirane: Features a hydroxy group in place of the nitro group.
Uniqueness
®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activity. This compound’s combination of functional groups makes it a valuable tool for various synthetic and analytical applications.
Properties
IUPAC Name |
(2R)-2-(3-nitro-4-phenylmethoxyphenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-16(18)13-8-12(15-10-20-15)6-7-14(13)19-9-11-4-2-1-3-5-11/h1-8,15H,9-10H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGUBMMGIJLRHQ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446949 | |
Record name | (R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188730-94-1 | |
Record name | (R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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